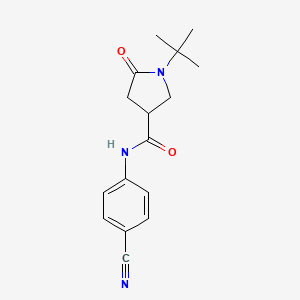![molecular formula C20H11FN4O3 B5354624 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5354624.png)
2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BF-1 or NDI-091143 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that BF-1 has various biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research on the mechanism of action of BF-1 could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile has been achieved using different approaches. One of the most common methods is the reaction of 2-aminobenzimidazole with 5-(4-fluoro-2-nitrophenyl)-2-furfural in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BF-1 has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN4O3/c21-13-5-7-15(18(10-13)25(26)27)19-8-6-14(28-19)9-12(11-22)20-23-16-3-1-2-4-17(16)24-20/h1-10H,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMRKJHZBDOIKZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)F)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)

![9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5354554.png)
![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5354562.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5354570.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5354595.png)
![N-cyclopropyl-2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5354612.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5354617.png)

![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
